4-Iodo-2-adamantanone
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Overview
Description
4-Iodo-2-adamantanone is an organic compound with the molecular formula C10H13IO. It belongs to the class of adamantane derivatives, which are known for their unique cage-like structure. The presence of an iodine atom at the fourth position and a ketone group at the second position makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-adamantanone typically involves the iodination of 2-adamantanone. One common method is the reaction of 2-adamantanone with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-adamantanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Substitution: Formation of 4-substituted-2-adamantanone derivatives.
Reduction: Formation of 4-iodo-2-adamantan-2-ol.
Oxidation: Formation of this compound carboxylic acid.
Scientific Research Applications
4-Iodo-2-adamantanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex adamantane derivatives.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with antiviral or anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Iodo-2-adamantanone largely depends on its application. In chemical reactions, the iodine atom and the ketone group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles, leading to the formation of new chemical bonds or the modification of existing ones.
Comparison with Similar Compounds
1-Iodoadamantane: Similar structure but lacks the ketone group.
2-Adamantanone: Similar structure but lacks the iodine atom.
5-Hydroxy-2-adamantanone: Contains a hydroxyl group instead of an iodine atom.
Uniqueness: 4-Iodo-2-adamantanone is unique due to the presence of both an iodine atom and a ketone group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C10H13IO |
---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
4-iodoadamantan-2-one |
InChI |
InChI=1S/C10H13IO/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9H,1-4H2 |
InChI Key |
PLSIVLGZSAHBHL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1C(C(C2)C3=O)I |
Origin of Product |
United States |
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